molecular formula C20H15N3O8 B114818 Hydroxanthommatin CAS No. 142394-84-1

Hydroxanthommatin

Cat. No. B114818
M. Wt: 425.3 g/mol
InChI Key: WSRZQBTZCCBWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxanthommatin is a naturally occurring compound that belongs to the class of flavonoids. It is commonly found in the flowers of the plant species Matthiola incana, also known as night-scented stock. Hydroxanthommatin has been the subject of scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of hydroxanthommatin is not fully understood. However, studies have suggested that it exerts its therapeutic effects through various mechanisms, including the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. Hydroxanthommatin has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer.

Biochemical And Physiological Effects

Hydroxanthommatin has been shown to have various biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Hydroxanthommatin has been found to induce apoptosis in cancer cells and inhibit their growth. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

Hydroxanthommatin has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized from the flowers of Matthiola incana. It exhibits potent antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for further research. However, there are also some limitations to using hydroxanthommatin in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on hydroxanthommatin. One area of interest is its potential therapeutic applications in cancer. Further studies are needed to elucidate the mechanism of action of hydroxanthommatin in cancer cells and to determine its efficacy in vivo. Another area of interest is its potential neuroprotective effects. Studies have shown that hydroxanthommatin can reduce oxidative stress and inflammation in the brain, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the optimal dosage and administration route for hydroxanthommatin in these diseases. Overall, hydroxanthommatin has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic potential.

Synthesis Methods

Hydroxanthommatin can be synthesized through the extraction of the flowers of Matthiola incana. The flowers are dried and powdered, and then subjected to solvent extraction using ethanol or methanol. The extract is then purified using column chromatography, and hydroxanthommatin is isolated as a yellow crystalline powder.

Scientific Research Applications

Hydroxanthommatin has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that hydroxanthommatin exhibits antioxidant, anti-inflammatory, and anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Hydroxanthommatin has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.

properties

CAS RN

142394-84-1

Product Name

Hydroxanthommatin

Molecular Formula

C20H15N3O8

Molecular Weight

425.3 g/mol

IUPAC Name

11-(3-amino-3-carboxypropanoyl)-5-hydroxy-1-oxo-4,12-dihydropyrido[3,2-a]phenoxazine-3-carboxylic acid

InChI

InChI=1S/C20H15N3O8/c21-8(19(27)28)4-10(24)7-2-1-3-13-16(7)23-18-14(31-13)6-12(26)17-15(18)11(25)5-9(22-17)20(29)30/h1-3,5-6,8,23,26H,4,21H2,(H,22,25)(H,27,28)(H,29,30)

InChI Key

WSRZQBTZCCBWOL-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)OC3=C(N2)C4=C(C(=C3)O)NC(=CC4=O)C(=O)O)C(=O)CC(C(=O)O)N

Canonical SMILES

C1=CC(=C2C(=C1)OC3=C(N2)C4=C(C(=C3)O)NC(=CC4=O)C(=O)O)C(=O)CC(C(=O)O)N

Other CAS RN

142394-84-1

synonyms

hydroxanthommatin

Origin of Product

United States

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